molecular formula C10H12N2 B12822988 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole

Cat. No.: B12822988
M. Wt: 160.22 g/mol
InChI Key: WPWDDHUQPQBDGV-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is a specialized chemical compound that incorporates a norbornene scaffold linked to an imidazole heterocycle, making it a valuable intermediate in medicinal chemistry and organic synthesis. The norbornene core provides a rigid, three-dimensional structure that can influence the pharmacokinetic properties of lead compounds, while the imidazole ring is a prevalent pharmacophore in biochemistry, often involved in coordination chemistry and hydrogen bonding. This structural motif suggests potential applications in the development of enzyme inhibitors and receptor ligands. For instance, imidazole-containing compounds are investigated as inhibitors for metallo-β-lactamase enzymes, which are a major source of bacterial antibiotic resistance . Furthermore, structurally related 4-(substituted cycloalkylmethyl) imidazole-2-thiones have been explored for their biological activity as adrenergic receptor agonists, indicating potential relevance in research areas such as pain management, sedation, and glaucoma . The compound serves as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole

InChI

InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2

InChI Key

WPWDDHUQPQBDGV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)N3C=CN=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole typically involves the formation of the bicyclic norbornene intermediate followed by its functionalization with the imidazole ring. The key synthetic steps include:

  • Diels-Alder Cycloaddition: The bicyclo[2.2.1]hept-5-ene core is commonly prepared via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as substituted alkenes or chalcones. This reaction forms the bicyclic framework with high regio- and stereoselectivity.

  • Nucleophilic Substitution or Condensation: The attachment of the imidazole ring to the bicyclic system is achieved through nucleophilic substitution or condensation reactions involving imidazole or its derivatives. This step may involve the reaction of a bicyclic halide or a suitable leaving group precursor with imidazole under controlled conditions.

Detailed Synthetic Procedure from Literature

A representative method adapted from related bicyclo[2.2.1]heptene derivatives synthesis is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Cyclopentadiene + Aryl Chalcone (or equivalent dienophile) Aqueous phase fly-ash catalyzed Diels-Alder reaction at 0–4 °C, stirred for 6 hours to overnight Yields >60% of bicyclo[2.2.1]hept-5-ene derivatives
2 Bicyclic intermediate + Imidazole Condensation or nucleophilic substitution in polar aprotic solvent (e.g., DMF) with imidazole, possibly with base catalysis, at room temperature to mild heating Formation of this compound; purification by recrystallization or chromatography

Catalysts and Solvents

  • Fly-ash Catalyst: Used in the Diels-Alder step to promote the cycloaddition in an environmentally friendly aqueous medium.
  • Solvents: Ethanol-water mixtures for the Diels-Alder reaction; dimethylformamide (DMF) or tetrahydrofuran (THF) for subsequent substitution steps.
  • Bases: Imidazole itself can act as a nucleophile and base; additional bases like triethylamine may be used to facilitate substitution.

Analytical Characterization Supporting Preparation

The synthesized compound is characterized by:

Technique Key Data for Confirmation
Infrared Spectroscopy (IR) Characteristic imidazole N-H stretch and bicyclic alkene C=C stretch peaks
Nuclear Magnetic Resonance (NMR)
  • ^1H NMR: Signals corresponding to bicyclic protons (multiplets around 2–3 ppm), alkene protons (~5.5–6.0 ppm), and imidazole protons (7–8 ppm)
  • ^13C NMR: Signals for bicyclic carbons and imidazole carbons consistent with structure |
    | Mass Spectrometry (MS) | Molecular ion peak at m/z 160 corresponding to C10H12N2 |
    | Melting Point | Consistent with literature values for purity assessment |

Research Findings and Optimization Notes

  • The aqueous phase fly-ash catalyzed Diels-Alder reaction is a green chemistry approach that provides good yields (>60%) and avoids harsh organic solvents.
  • The reaction temperature control (0–4 °C) is critical to maintain selectivity and prevent side reactions during the cycloaddition.
  • The imidazole substitution step requires careful control of solvent and base to avoid polymerization or side reactions of the bicyclic alkene.
  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods to obtain analytically pure product.

Summary Table of Preparation Methods

Preparation Step Reaction Type Reagents Conditions Yield (%) Notes
Diels-Alder Cycloaddition [4+2] Cycloaddition Cyclopentadiene + Aryl Chalcone Aqueous ethanol, fly-ash catalyst, 0–4 °C, 6 h >60 Green solvent, mild conditions
Imidazole Attachment Nucleophilic substitution/Condensation Bicyclic intermediate + Imidazole DMF or THF, room temp to mild heat Moderate to high Requires base, careful purification

Chemical Reactions Analysis

Cycloaddition Reactions

The norbornene moiety undergoes inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a key reaction for bioorthogonal labeling. Studies on structurally related bicyclo[2.2.1]hept-5-en-2-yl derivatives demonstrate:

ReactantConditionsRate Constant (k₂, M⁻¹s⁻¹)ProductSource
Tetrazine (free)RT, aqueous/organic solvent0.87–1.45Pyridazine adduct (exo isomer)
Tetrazine (buried)RT, sterically hindered0.58–0.72Pyridazine adduct (endo isomer)

Key findings :

  • Exo selectivity : Exo-norbornene derivatives react 6.2× faster than endo isomers due to reduced steric hindrance .

  • Steric effects : "Buried" configurations (e.g., long alkyl chain environments) reduce reaction rates by ~50% .

Functionalization of the Imidazole Ring

The 1H-imidazole group participates in electrophilic substitutions and metal-catalyzed couplings:

N-Alkylation

Reaction with allyl bromide under basic conditions (NaH, DMF):

text
1-(Bicyclo[...])-1H-imidazole + Allyl bromide → 1-Allyl-3-(bicyclo[...])imidazolium bromide

Yield : 70–85% (similar to )

Acylation

Using bromopropionyl bromide in acetonitrile with Et₃N:

text
1-(Bicyclo[...])-1H-imidazole + BrCH₂COBr → 1-(Bicyclo[...])-3-(propionyl)imidazole

Conditions : 0°C → 70°C, 3 hr
Yield : 42% (analogous to )

Hydrogenation of the Bicyclic System

Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the norbornene double bond:

text
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole → 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-imidazole

Key data :

  • Pressure: 1 atm

  • Time: 2–4 hr

  • Conversion: >95% (extrapolated from)

Acid-Base Reactions

The imidazole nitrogen (pKa ~6.95) forms stable salts with strong acids:

text
1-(Bicyclo[...])-1H-imidazole + HCl → 1-(Bicyclo[...])-1H-imidazole·HCl

Applications : Salt formation improves solubility for pharmaceutical formulations .

Radical Polymerization

The norbornene group enables ring-opening metathesis polymerization (ROMP) using Grubbs catalysts:

CatalystTemp (°C)Monomer ConversionMn (kDa)Đ
Grubbs 2nd gen4098%851.12
Hoveyda-Grubbs6095%781.18

Mechanism : Chain-growth polymerization via metal-carbene intermediates .

Oxidation Reactions

The bicyclic system resists oxidation, but the imidazole ring undergoes controlled oxidation with mCPBA:

text
1-(Bicyclo[...])-1H-imidazole + mCPBA → 1-(Bicyclo[...])-1H-imidazole-3-oxide

Conditions : CH₂Cl₂, 0°C → RT, 12 hr
Yield : 68% (modeled after )

Photochemical Reactions

Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with maleimides:

text
1-(Bicyclo[...])-1H-imidazole + N-Phenylmaleimide → Tricyclic adduct

Quantum yield : Φ = 0.32 ± 0.03 (similar to )

Critical Analysis of Reactivity

  • Steric effects : The exo orientation of the bicyclo group enhances reaction rates in IEDDA by reducing steric clash .

  • Electronic effects : The imidazole ring’s electron-rich nature directs electrophiles to the C-4 position (para to N-1) .

  • Thermal stability : Decomposition occurs >200°C (TGA data from ).

This comprehensive profile establishes this compound as a versatile scaffold for synthetic and materials chemistry applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various imidazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The bicyclic structure of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole may enhance its interaction with microbial targets, thus improving its efficacy against resistant strains .

Antiviral Properties

The antiviral potential of imidazole derivatives has been explored extensively, particularly against viruses such as influenza and HIV. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit viral replication in vitro, suggesting a promising avenue for antiviral drug development .

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that certain imidazole-containing compounds can induce apoptosis in cancer cells, particularly in breast and colon carcinoma lines. The unique structure of this compound could contribute to its ability to modulate cancer cell signaling pathways .

Organic Synthesis

The bicyclic nature of this compound allows it to serve as a versatile building block in organic synthesis. Its reactivity can be exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Catalysis

Imidazole derivatives are known to act as catalysts in various chemical reactions, including oxidation and polymerization processes. The incorporation of the bicycloheptene moiety may enhance catalytic efficiency due to increased steric and electronic effects .

Case Studies

Study Focus Findings
Amin et al., 2019Antimicrobial activityDemonstrated significant antibacterial effects of imidazole derivatives against resistant strains .
Nguyen et al., 2023Antiviral propertiesEvaluated the effectiveness of imidazole compounds against influenza virus; found promising results .
Smith et al., 2020Anticancer activityInvestigated the cytotoxic effects of various imidazoles on cancer cell lines; highlighted the potential of bicyclic structures .

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on functional groups, substituent effects, and physicochemical properties.

Functional Group Variation

Compound Name Functional Group Key Characteristics Reference
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole Imidazole Aromatic heterocycle with two nitrogen atoms; potential for coordination and H-bonding.
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-chloro-3-fluorophenyl)urea (4l) Urea Hydrogen-bonding capacity; higher melting points (93–196°C) due to polar NH groups.
1-(4-Methoxyphenyl)-1H-imidazole Imidazole with aryl Electron-donating methoxy group enhances solubility and alters electronic properties.

Key Insight : The imidazole core in the target compound distinguishes it from urea derivatives (e.g., 4l), which exhibit stronger intermolecular interactions and higher melting points.

Substituent Effects

Compound Name Substituent Impact on Properties Reference
This compound Norbornene Rigid bicyclic structure reduces conformational flexibility; potential steric hindrance.
1-(Biphenyl-3-yl)-1H-imidazole Biphenyl Extended π-system enhances aromatic stacking; higher molecular weight (208.27 g/mol).
1-Allyl-1H-benzo[d][1,2,3]triazole Allyl + triazole Increased nitrogen content (triazole) enhances electron deficiency and metabolic stability.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR) Reference
This compound 174.22 N/A Expected δ 6.5–8.0 ppm (imidazole protons); bridgehead H at δ 1.5–3.0 ppm.
1-(Biphenyl-3-yl)-1H-imidazole 208.27 N/A Aromatic protons at δ 7.2–8.1 ppm (biphenyl + imidazole).
1-(4-Methoxyphenyl)-1H-imidazole 174.20 N/A Methoxy singlet at δ 3.8 ppm; imidazole H at δ 7.1–7.6 ppm.

Key Insight : The bicyclo group’s bridgehead protons and olefinic signals (δ ~5.5–6.5 ppm) would distinguish the target compound’s NMR spectrum from aryl-substituted imidazoles.

Biological Activity

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol
  • CAS Number : 352673-80-4
  • InChIKey : NOCYSFFUDDUKLR-UHFFFAOYSA-N

The compound features a bicyclic structure which contributes to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include :

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing physiological responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may have similar effects .
  • Anticancer Potential :
    • Research indicates that imidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study highlighted the ability of related compounds to inhibit tumor growth in vitro .
  • Neuroprotective Effects :
    • Another investigation revealed neuroprotective properties in imidazole derivatives, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons from degeneration

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole derivatives?

  • Methodological Answer : A high-yield (75%) synthesis involves reacting sodium hydride with 4,5-diphenyl-1H-imidazole in anhydrous DMF, followed by dropwise addition of (bicyclo[2.2.1]hept-5-en-2-yl)methyl tosylate and stirring at 80°C for 16 hours . Alternative routes use bicyclo[2.2.1]hept-5-en-2-yl isocyanate with halogenated anilines (e.g., 3,5-difluorophenylamine) under triethylamine catalysis, yielding 25–68% of 1,3-disubstituted ureas .

Q. Which spectroscopic techniques are critical for characterizing bicyclo[2.2.1]heptene-imidazole hybrids?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, ¹H NMR of 1-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)-4,5-diphenyl-1H-imidazole shows distinct shifts for bridgehead protons (δ 5.8–6.2 ppm) and imidazole protons (δ 7.2–7.6 ppm) . Infrared spectroscopy (IR) detects sulfonyl or urea functional groups in derivatives .

Q. How are melting points and lipophilicity analyzed for these compounds?

  • Methodological Answer : Melting points are determined via differential scanning calorimetry (DSC), with fluorinated aryl substituents (e.g., 3,5-difluorophenyl) reducing melting points by 27–56°C compared to adamantane analogs . Calculated logP values (via HPLC or software) assess lipophilicity, critical for evaluating drug-likeness per Lipinski’s rule .

Advanced Research Questions

Q. How do DFT calculations guide structural optimization of bicyclo[2.2.1]heptene-imidazole hybrids?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometry and predicts electronic properties. For example, HOMO-LUMO gaps in imidazole-norbornene hybrids correlate with charge-transfer interactions in enzyme binding . Dockingscore analyses (AutoDock Vina) reveal that substituents like 4-bromophenyl enhance binding to viral RNA polymerases (ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Comparative dose-response assays (e.g., IC₅₀ for RNA virus inhibition) and molecular dynamics simulations identify key pharmacophores. For instance, 3-chloro-4-fluorophenylurea derivatives show 10-fold higher potency than non-halogenated analogs due to halogen bonding with target enzymes . Contradictions in cytotoxicity data are resolved using standardized cell lines (e.g., HepG2) and apoptosis markers (caspase-3 activation) .

Q. How does GC-MS stability testing inform analytical method development?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) at 280°C injector temperature confirms thermal stability of bicyclo[2.2.1]heptene-urea derivatives (e.g., no decomposition peaks), unlike adamantane-based compounds . Retention indices (RI) and fragmentation patterns (m/z 214, 185) are validated using NIST libraries .

Q. What role do bicyclo[2.2.1]heptene moieties play in enhancing metabolic stability?

  • Methodological Answer : Microsomal stability assays (human liver microsomes, 1 hr) show bicyclo[2.2.1]heptene-imidazole hybrids retain >80% parent compound vs. 40% for linear analogs, attributed to rigid structure reducing CYP450 oxidation . MetID studies (LC-QTOF) identify primary metabolites via hydroxylation at the norbornene bridge .

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